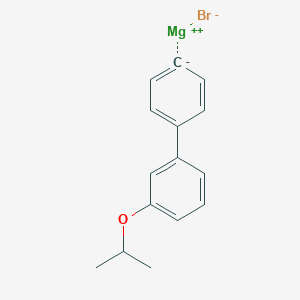
magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide is a complex organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The unique structure of this compound, which includes a phenyl group and a propan-2-yloxybenzene moiety, makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide typically involves the reaction of 1-phenyl-3-propan-2-yloxybenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
1-phenyl-3-propan-2-yloxybenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide is used as a reagent for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through Grignard reactions. This allows for the study of various biochemical pathways and the development of new bioconjugates.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. For example, they may be used in the synthesis of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable for creating high-performance materials.
Mechanism of Action
The mechanism of action of magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various chemical reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-phenyl-2-propan-2-yloxybenzene;bromide
- Magnesium;1-phenyl-3-propan-1-yloxybenzene;bromide
- Magnesium;1-phenyl-3-butan-2-yloxybenzene;bromide
Uniqueness
Magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide is unique due to its specific structure, which includes a propan-2-yloxybenzene moiety. This structure provides distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C15H15BrMgO |
|---|---|
Molecular Weight |
315.49 g/mol |
IUPAC Name |
magnesium;1-phenyl-3-propan-2-yloxybenzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
QPZWIYAPWIFCTC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















